Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18141953
InChI: InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)10(13)6-11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1
SMILES:
Molecular Formula: C11H14FNO2
Molecular Weight: 211.23 g/mol

Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate

CAS No.:

Cat. No.: VC18141953

Molecular Formula: C11H14FNO2

Molecular Weight: 211.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate -

Specification

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
IUPAC Name methyl (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate
Standard InChI InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)10(13)6-11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1
Standard InChI Key ZPQWAPBXEJQAPZ-JTQLQIEISA-N
Isomeric SMILES CC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)F
Canonical SMILES CC1=C(C=C(C=C1)C(CC(=O)OC)N)F

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, methyl (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate, reflects its three-dimensional configuration. Key structural components include:

  • A chiral center at the third carbon of the propanoate chain, conferring (S)-stereochemistry.

  • A 3-fluoro-4-methylphenyl group, which introduces steric and electronic effects critical for target binding.

  • An ester moiety (methyl propanoate) that influences solubility and metabolic stability.

The canonical SMILES notation, CC1=C(C=C(C=C1)C(CC(=O)OC)N)F, confirms the substitution pattern on the aromatic ring. The fluorine atom at the meta-position and methyl group at the para-position create a distinct electronic environment, potentially enhancing interactions with hydrophobic enzyme pockets.

Stereochemical Implications

The (S)-configuration is preserved in the standard InChI string (InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)10(13)6-11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1), which encodes the absolute stereochemistry. This enantiomeric purity is crucial for activity in biological systems, as seen in analogous compounds where the (S)-form shows higher receptor affinity.

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

While explicit protocols for Methyl (S)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate are scarce, analogous amino acid esters are synthesized via:

  • Enzymatic resolution: Using lipases or esterases to separate enantiomers from racemic mixtures.

  • Chiral auxiliaries: Employing Evans’ oxazolidinones or tert-butanesulfinamide to induce stereocontrol during propanoate chain formation.

A hypothetical route involves:

  • Friedel-Crafts acylation of 3-fluoro-4-methyltoluene to introduce the propanoate backbone.

  • Enantioselective amination using a palladium catalyst to establish the (S)-configuration .

  • Esterification with methanol under acidic conditions to yield the final product .

Comparative Synthesis Data

Reaction conditions from related compounds (Table 1) suggest optimal parameters:

StepReagents/ConditionsYieldSource
EsterificationThionyl chloride (SOCl₂) in MeOH, 0–20°C74–99%
HydrogenationPd/C, H₂, MeOH/THF, 25°C91–95%
Enantiomer separationChiral HPLC or enzymatic resolutionN/A

These methods highlight the importance of low-temperature esterification and catalytic hydrogenation for preserving stereochemical integrity .

Physicochemical Properties

Solubility and Lipophilicity

While experimental data for the target compound is unavailable, its methyl ester and fluorinated phenyl group suggest:

  • LogP: Estimated at 1.66 (similar to Methyl 3-(4-aminophenyl)propanoate) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the ester and amino groups .

  • TPSA (Topological Polar Surface Area): ~52.32 Ų, indicating moderate permeability across biological membranes .

Stability and Degradation

The compound’s stability is influenced by:

  • Ester hydrolysis: Susceptible to cleavage under basic or enzymatic conditions.

  • Photodegradation: Fluorine’s electron-withdrawing effect may accelerate degradation under UV light.

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